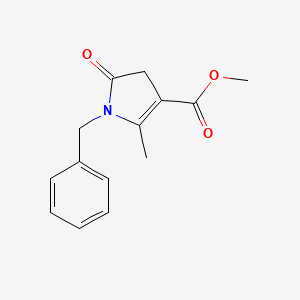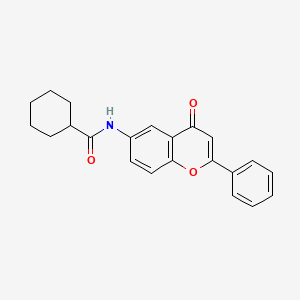
N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of chromene derivatives Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Mechanism of Action
Target of Action
It is known that 2h/4h-chromene, a class of compounds to which this compound belongs, has versatile biological profiles and exhibits activities through multiple mechanisms .
Mode of Action
Compounds in the 2h/4h-chromene class have been found to exhibit unusual activities by multiple mechanisms .
Biochemical Pathways
It is known that 2h/4h-chromene compounds can affect numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of Action
It is known that 2h/4h-chromene compounds can exhibit numerous exciting biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide are not fully understood yet. It is known that chromone derivatives, which this compound is a part of, have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that chromone derivatives can act as Michael acceptors, with the chromone system behaving as such .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized chromene derivatives.
Scientific Research Applications
N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
Compared to similar compounds, N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide stands out due to its unique structural features and diverse biological activities. Its cyclohexanecarboxamide moiety enhances its lipophilicity, allowing better penetration of cell membranes . Additionally, the presence of the chromene ring contributes to its antioxidant and antimicrobial properties .
Properties
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWDEJALFGZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
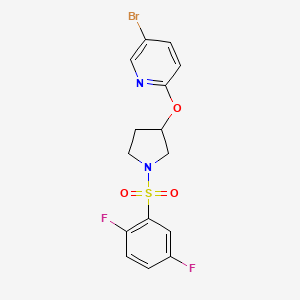
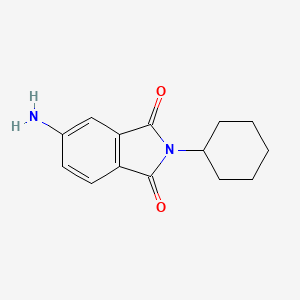
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
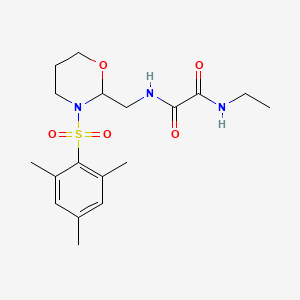
![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2726222.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2726224.png)
![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)


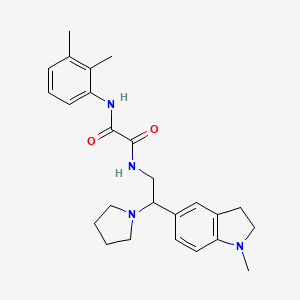
![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)
